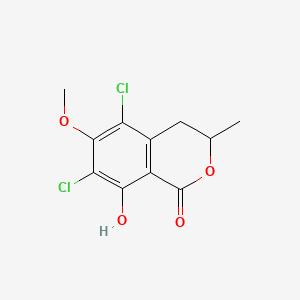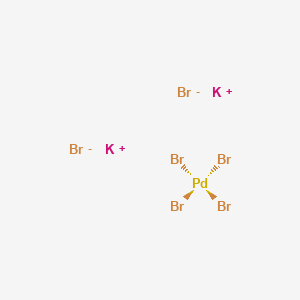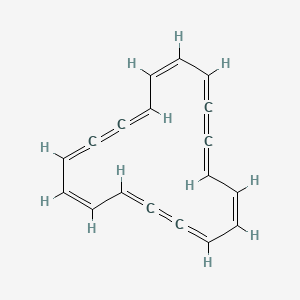
CID 101699607
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 101699607 is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CID 101699607 typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the triple bonds. The reaction conditions often require an inert atmosphere, typically nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
CID 101699607 undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or osmium tetroxide, leading to the formation of epoxides or diols.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bonds to form alkanes.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride, chlorine gas in the presence of UV light.
Major Products Formed
Oxidation: Formation of epoxides, diols, or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
CID 101699607 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of CID 101699607 involves its interaction with molecular targets through its multiple double and triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use as a therapeutic agent or a chemical reagent.
類似化合物との比較
Similar Compounds
- (1Z,3E,7Z,9E,13Z,15E)-1,10-Diisopropyl-4,7,13,16-tetraphenyl-1,3,7,9,13,15-cyclooctadecahexaene-5,11,17-triyne
- (1Z,3E,7E)-1,7-Dimethyl-1,3,7-cyclodecatriene
Uniqueness
CID 101699607 is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various scientific and industrial applications.
特性
CAS番号 |
18550-71-5 |
|---|---|
分子式 |
C18H12 |
分子量 |
228.294 |
IUPAC名 |
(5Z,11Z,17Z)-cyclooctadeca-1,2,3,5,7,8,9,11,13,14,15,17-dodecaene |
InChI |
InChI=1S/C18H12/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h1-4,9-16H/b2-1-,3-1?,4-2?,11-9?,12-10?,13-11-,14-12-,15-13?,16-14? |
InChIキー |
JOTWFOQGIKXOOF-MXXMARJVSA-N |
SMILES |
C1=CC=C=C=CC=CC=C=C=CC=CC=C=C=C1 |
同義語 |
(1Z,3E,7Z,9E,13Z,15E)-1,3,7,9,13,15-Cyclooctadecahexene-5,11,17-triyne |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


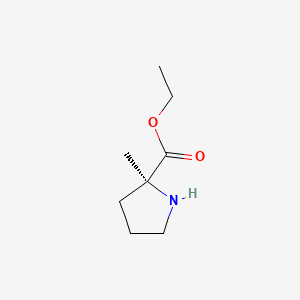
![[(2R,3S,4R,5S)-2-methoxy-3,5-bis(trimethylsilyloxy)oxan-4-yl]oxy-trimethylsilane](/img/structure/B579606.png)


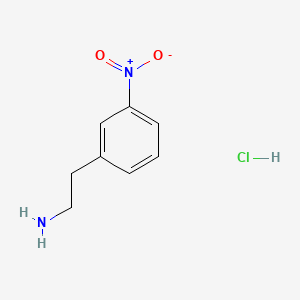


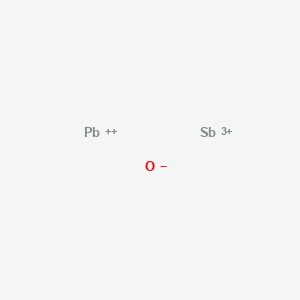
![7H-Imidazo[4,5-e][1,2,3]benzothiadiazole](/img/structure/B579618.png)
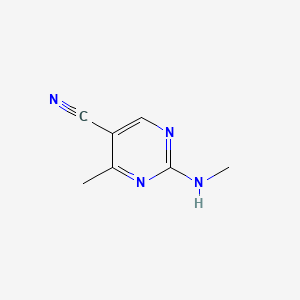

![1-Methylidene-5,8-dioxaspiro[3.4]octane](/img/structure/B579625.png)
